2-(Dimethylcarbamoyl)ethane-1-sulfonyl chloride
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Overview
Description
2-(Dimethylcarbamoyl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C5H10ClNO3S and a molecular weight of 199.66 g/mol . It is known for its use in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylcarbamoyl)ethane-1-sulfonyl chloride typically involves the reaction of 2-chloroethanesulfonyl chloride with dimethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylcarbamoyl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Hydrolysis: In the presence of water or aqueous base, it hydrolyzes to form 2-(Dimethylcarbamoyl)ethane-1-sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Organic solvents like dichloromethane, chloroform, and acetonitrile are used to dissolve the reactants and facilitate the reactions.
Catalysts: In some cases, catalysts such as triethylamine or pyridine are used to enhance the reaction rate.
Major Products
The major products formed from the reactions of this compound include sulfonamide, sulfonate, and sulfonothioate derivatives, depending on the nucleophile used .
Scientific Research Applications
2-(Dimethylcarbamoyl)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Dimethylcarbamoyl)ethane-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which then reacts with nucleophiles to form the desired products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride compound with similar reactivity but different molecular structure.
Benzenesulfonyl chloride: An aromatic sulfonyl chloride with distinct reactivity due to the presence of the benzene ring.
Tosyl chloride (p-Toluenesulfonyl chloride): A commonly used sulfonyl chloride in organic synthesis with a toluene group attached to the sulfonyl chloride moiety.
Uniqueness
2-(Dimethylcarbamoyl)ethane-1-sulfonyl chloride is unique due to the presence of the dimethylcarbamoyl group, which imparts specific reactivity and properties to the compound. This makes it particularly useful in the synthesis of sulfonamide and sulfonate derivatives with unique biological and chemical properties .
Properties
Molecular Formula |
C5H10ClNO3S |
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Molecular Weight |
199.66 g/mol |
IUPAC Name |
3-(dimethylamino)-3-oxopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C5H10ClNO3S/c1-7(2)5(8)3-4-11(6,9)10/h3-4H2,1-2H3 |
InChI Key |
OPPVMWODJGZYTH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CCS(=O)(=O)Cl |
Origin of Product |
United States |
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